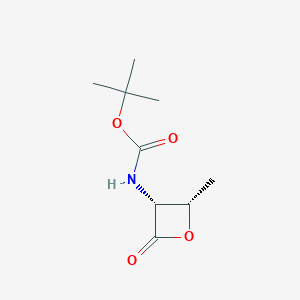

tert-Butyl ((2S,3R)-2-methyl-4-oxooxetan-3-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butyl ((2S,3R)-2-methyl-4-oxooxetan-3-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a carbamate group, and an oxetane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((2S,3R)-2-methyl-4-oxooxetan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxetane derivative. One common method involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The reaction conditions often include the use of a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl ((2S,3R)-2-methyl-4-oxooxetan-3-yl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the oxetane ring to other functional groups.

Substitution: The tert-butyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like cesium carbonate .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

tert-Butyl ((2S,3R)-2-methyl-4-oxooxetan-3-yl)carbamate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of tert-Butyl ((2S,3R)-2-methyl-4-oxooxetan-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the reactivity and stability of the compound, while the oxetane ring can participate in ring-opening reactions under certain conditions . These interactions can lead to various biological and chemical effects, depending on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to tert-Butyl ((2S,3R)-2-methyl-4-oxooxetan-3-yl)carbamate include:

- tert-Butyl ((2S,3R)-3-hydroxy-4-((2-(methyl-d3)propyl-1,1,2,3,3,3-d6)amino)-1-phenylbutan-2-yl)carbamate

- tert-Butyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate

Uniqueness

The presence of the oxetane ring, in particular, sets it apart from other carbamates and contributes to its unique chemical behavior .

Biologische Aktivität

tert-Butyl ((2S,3R)-2-methyl-4-oxooxetan-3-yl)carbamate , often referred to as M4 , is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic implications, and structure-activity relationships (SAR). The findings are based on a comprehensive review of diverse scientific literature.

Chemical Structure and Properties

The compound M4 features a unique oxetan ring structure which contributes to its biological activity. The specific stereochemistry at the 2S and 3R positions is crucial for its interaction with biological targets. The structural formula can be summarized as follows:

M4 has been studied for its role as an inhibitor of specific enzymes involved in neurodegenerative processes, particularly in Alzheimer's disease (AD).

- Inhibition of β-secretase : M4 demonstrates potent inhibition of β-secretase (IC50 = 15.4 nM), an enzyme involved in the cleavage of amyloid precursor protein, leading to reduced amyloid-beta (Aβ) peptide aggregation, which is a hallmark of AD pathology .

- Acetylcholinesterase Inhibition : The compound also acts as an acetylcholinesterase inhibitor (K_i = 0.17 μM), which may enhance cholinergic neurotransmission and improve cognitive functions in AD models .

- Anti-inflammatory Effects : M4 has shown moderate protective effects against Aβ-induced toxicity in astrocytes by reducing levels of tumor necrosis factor-alpha (TNF-α) and free radicals . This suggests a potential role in mitigating neuroinflammation associated with AD.

Structure-Activity Relationships (SAR)

Research indicates that modifications to the oxetan ring and substituents on the carbamate group can significantly affect the biological activity of M4. For instance:

- Lipophilicity : Increasing lipophilicity through side chain modifications enhances enzyme inhibition potency.

- Functional Groups : The presence of specific functional groups on the oxetan ring has been correlated with improved binding affinity to target enzymes .

Neuroprotective Effects in vitro

In studies involving astrocyte cultures treated with Aβ 1-42, M4 demonstrated a reduction in cell death by approximately 20% compared to untreated controls. However, this effect was not statistically significant when compared to established treatments like galantamine .

In vivo Models

In vivo studies using scopolamine-induced models of AD showed that while M4 reduced Aβ levels, it did not achieve significant differences compared to controls. This highlights challenges regarding its bioavailability and efficacy in complex biological systems .

Data Summary

| Parameter | Value |

|---|---|

| β-secretase IC50 | 15.4 nM |

| Acetylcholinesterase K_i | 0.17 μM |

| Reduction in TNF-α | Moderate |

| Protective effect on astrocytes | ~20% reduction |

Eigenschaften

Molekularformel |

C9H15NO4 |

|---|---|

Molekulargewicht |

201.22 g/mol |

IUPAC-Name |

tert-butyl N-[(2S,3R)-2-methyl-4-oxooxetan-3-yl]carbamate |

InChI |

InChI=1S/C9H15NO4/c1-5-6(7(11)13-5)10-8(12)14-9(2,3)4/h5-6H,1-4H3,(H,10,12)/t5-,6+/m0/s1 |

InChI-Schlüssel |

ZITVZMOAHYMMJY-NTSWFWBYSA-N |

Isomerische SMILES |

C[C@H]1[C@H](C(=O)O1)NC(=O)OC(C)(C)C |

Kanonische SMILES |

CC1C(C(=O)O1)NC(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.